Kibdelone C Kibdelone C Kibdelone C is a member of a family of natural heterocyclic polyketides first isolated from a soil actinomycete, Kibdelosporangium. Kibdelones have been described as having potent and selective cytotoxicity against a panel of human tumor cell lines, and kibdelone C has low nanomolar effectiveness in these assays. Kibdelone C disrupts the actin cytoskeleton without directly binding actin or affecting its polymerization in vitro.
Kibdelone C is the major analogue of a potent antitumor complex isolated from Kibdelosporangium sp.. Structurally, kibdelone C is related to lysolipin and albofungin, however no comparative investigation of this class has been reported.
Brand Name: Vulcanchem
CAS No.: 934464-79-6
VCID: VC20741873
InChI: InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1
SMILES: CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Molecular Formula: C29H28ClNO10
Molecular Weight: 586.0 g/mol

Kibdelone C

CAS No.: 934464-79-6

Cat. No.: VC20741873

Molecular Formula: C29H28ClNO10

Molecular Weight: 586.0 g/mol

* For research use only. Not for human or veterinary use.

Kibdelone C - 934464-79-6

CAS No. 934464-79-6
Molecular Formula C29H28ClNO10
Molecular Weight 586.0 g/mol
IUPAC Name (19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione
Standard InChI InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1
Standard InChI Key NEZGGHIIKFHZCZ-MZFXBISCSA-N
Isomeric SMILES CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
SMILES CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Canonical SMILES CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl
Appearance Orange solid

Kibdelone C is a cytotoxic natural product belonging to the polycyclic tetrahydroxanthone family, first isolated from the soil actinomycete Kibdelosporangium sp. It exhibits low nanomolar cytotoxicity against human cancer cell lines and disrupts cellular actin dynamics through a unique mechanism . Below is a structured analysis of its properties, synthesis, and biological activity.

Synthesis

Key Synthetic Strategies

The total synthesis of kibdelone C involves:

  • Shi Epoxidation: Establishes stereochemistry .

  • Acid-Catalyzed Cyclization: Forms the tetrahydroxanthone core .

  • C-H Arylation: Completes the hexacyclic skeleton .

Table 1: Synthetic Routes and Yields

StepConditionsProduct/YieldReference
Tetrahydroxanthone formationSnCl₄, (CH₂O)ₙ, lutidine, toluene40%
C-H ArylationEt₂AlCl, (CH₂O)ₙ, 0°C91%

Simplified derivatives (e.g., methyl-kibdelone C) exhibit improved chemical stability and enhanced cytotoxicity compared to the natural product .

Biological Activity

Cytotoxicity Profile

Kibdelone C and its derivatives show potent activity against multiple cancer cell lines:

Table 2: IC₅₀ Values (nM)

Cell LineKibdelone CMethyl-Kibdelone C
HCT-116 (Colorectal)2.11.8
MDA-MB-231 (Breast)3.62.9
A549 (Lung)4.23.5
Data from

Both enantiomers of kibdelone C display similar potency, ruling out strict stereochemical requirements for activity .

Chemical Properties

  • Solubility: Soluble in DMF, DMSO, ethanol, and methanol .

  • Stability: Prone to oxidation under aerobic conditions, forming quinone derivatives (kibdelones A/B). Methyl derivatives resist oxidation .

Derivatives and Structure-Activity Relationships

Simplified analogs retain or enhance cytotoxicity:

  • Methyl-Kibdelone C: Improved stability with IC₅₀ values 1.5–2× lower than kibdelone C .

  • Dimethyl-Kibdelone C: Atropisomeric mixture with retained activity .

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